molecular formula C11H15ClN2O3 B1421800 (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride CAS No. 264275-33-4

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride

Cat. No.: B1421800
CAS No.: 264275-33-4
M. Wt: 258.7 g/mol
InChI Key: RCXIHYHAQSRRSY-FVGYRXGTSA-N
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Description

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: is a chemical compound with the molecular formula C11H14N2O3·HCl and a molecular weight of 258.7 g/mol . It is an off-white solid that is typically stored at temperatures between 0-8°C. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride typically involves the reaction of benzamide with methyl methacrylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels. The process may also include steps to ensure the stereoselectivity of the compound, resulting in the (S)-enantiomer.

Chemical Reactions Analysis

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate .

  • Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

  • Substitution reactions could employ various alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further research or industrial applications.

Scientific Research Applications

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can be compared with other similar compounds, such as (R)-Methyl 2-amino-3-benzamidopropanoate hydrochloride and benzamide derivatives . The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • (R)-Methyl 2-amino-3-benzamidopropanoate hydrochloride

  • Benzamide derivatives

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Properties

IUPAC Name

methyl (2S)-2-amino-3-benzamidopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8;/h2-6,9H,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXIHYHAQSRRSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CNC(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672844
Record name Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264275-33-4
Record name Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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